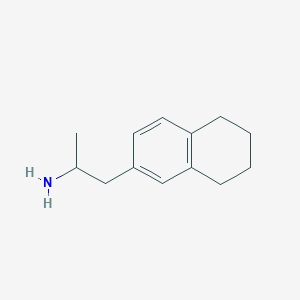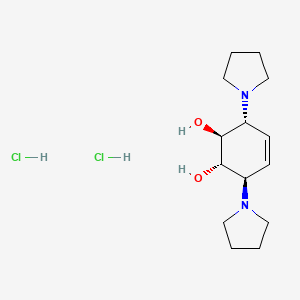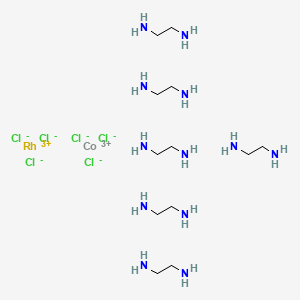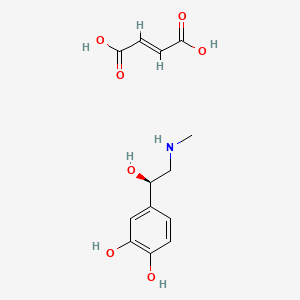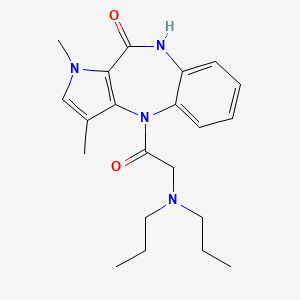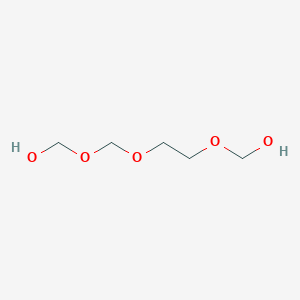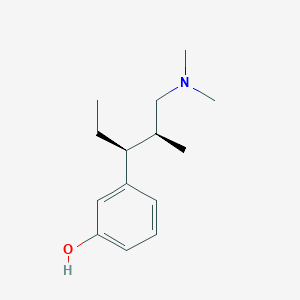
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is a complex organic compound that belongs to the benzoxazolone family. This compound is characterized by its unique structure, which includes a benzoxazolone core substituted with acetyl, chloro, and pyrrolidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- typically involves multiple steps One common method starts with the preparation of the benzoxazolone core, which can be synthesized through the cyclization of o-aminophenol with carbon dioxide or phosgene
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The chloro and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.
Applications De Recherche Scientifique
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the additional substituents.
3-Acetyl-2(3H)-Benzoxazolone: Lacks the chloro and pyrrolidinyl groups.
6-Chloro-2(3H)-Benzoxazolone: Lacks the acetyl and pyrrolidinyl groups.
Uniqueness
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81282-52-2 |
|---|---|
Formule moléculaire |
C13H9ClN2O5 |
Poids moléculaire |
308.67 g/mol |
Nom IUPAC |
1-(3-acetyl-6-chloro-2-oxo-1,3-benzoxazol-5-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H9ClN2O5/c1-6(17)15-9-5-8(16-11(18)2-3-12(16)19)7(14)4-10(9)21-13(15)20/h4-5H,2-3H2,1H3 |
Clé InChI |
UCWLLQDCYVRVAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC(=C(C=C2OC1=O)Cl)N3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


